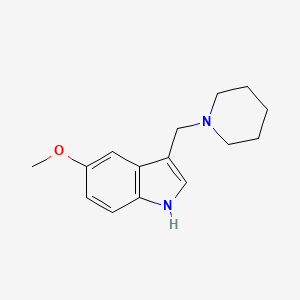
5-Methoxy-3-(piperidin-1-ylmethyl)-1H-indole
Overview
Description
5-Methoxy-3-(piperidin-1-ylmethyl)-1H-indole: is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This particular compound features a methoxy group at the 5-position and a piperidin-1-ylmethyl group at the 3-position of the indole ring, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-3-(piperidin-1-ylmethyl)-1H-indole typically involves the following steps:
Starting Material: The synthesis begins with 5-methoxyindole.
Alkylation: The 5-methoxyindole undergoes alkylation with piperidin-1-ylmethyl chloride in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).
Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (60-80°C) to facilitate the alkylation process.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, leading to the formation of 5-hydroxy-3-(piperidin-1-ylmethyl)-1H-indole.
Reduction: The indole ring can be reduced under catalytic hydrogenation conditions to form the corresponding tetrahydroindole derivative.
Substitution: The piperidin-1-ylmethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.
Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base.
Major Products:
Oxidation: 5-Hydroxy-3-(piperidin-1-ylmethyl)-1H-indole.
Reduction: Tetrahydro-5-methoxy-3-(piperidin-1-ylmethyl)-1H-indole.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology:
Biological Activity: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine:
Drug Development: Explored as a lead compound in the development of new therapeutic agents targeting various diseases.
Industry:
Chemical Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 5-Methoxy-3-(piperidin-1-ylmethyl)-1H-indole is not well-documented. indole derivatives are known to interact with various biological targets, including enzymes, receptors, and ion channels. The methoxy and piperidin-1-ylmethyl groups may enhance the compound’s binding affinity and selectivity towards specific molecular targets, leading to its observed biological effects.
Comparison with Similar Compounds
5-Methoxy-2-(piperidin-1-ylmethyl)-1H-indole: Similar structure but with the piperidin-1-ylmethyl group at the 2-position.
5-Methoxy-3-(morpholin-4-ylmethyl)-1H-indole: Similar structure but with a morpholin-4-ylmethyl group instead of piperidin-1-ylmethyl.
5-Hydroxy-3-(piperidin-1-ylmethyl)-1H-indole: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness: The unique combination of the methoxy group at the 5-position and the piperidin-1-ylmethyl group at the 3-position of the indole ring may confer distinct chemical and biological properties to 5-Methoxy-3-(piperidin-1-ylmethyl)-1H-indole, making it a valuable compound for further research and development.
Properties
IUPAC Name |
5-methoxy-3-(piperidin-1-ylmethyl)-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-18-13-5-6-15-14(9-13)12(10-16-15)11-17-7-3-2-4-8-17/h5-6,9-10,16H,2-4,7-8,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPPAVRIRVJXRKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CN3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



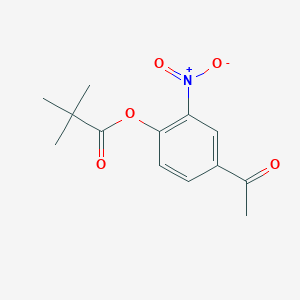
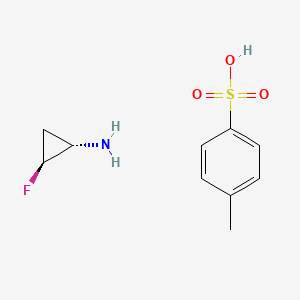
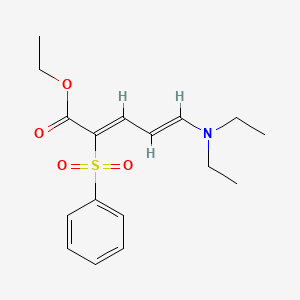
![methyl (5S)-9-azabicyclo[3.3.1]nonane-3-carboxylate;hydrochloride](/img/structure/B8038571.png)
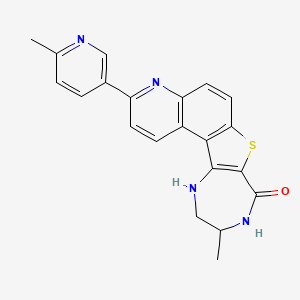
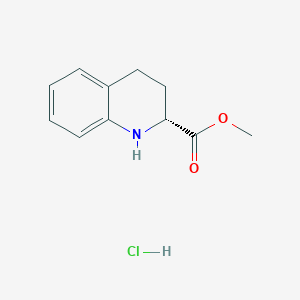
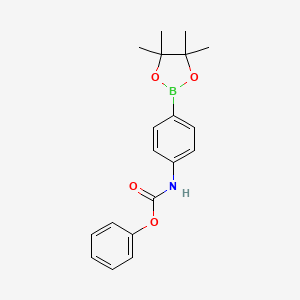
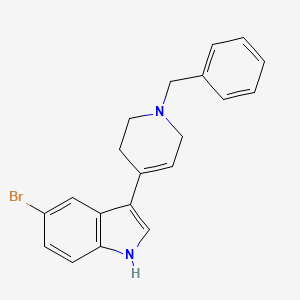
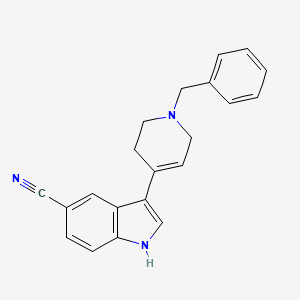
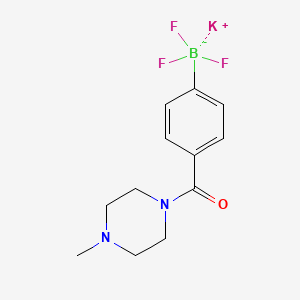

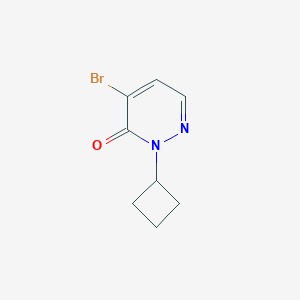
![4-[(Tetrahydro-2H-pyran-4-yl)methoxy]pyrimidine-2-carboxylic acid](/img/structure/B8038650.png)
